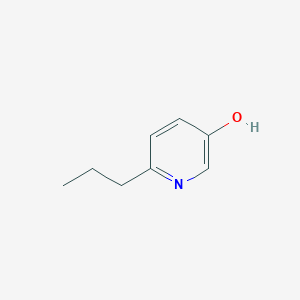

6-Propylpyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-propylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-3-7-4-5-8(10)6-9-7/h4-6,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLCMSVQOKQODO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401696 | |

| Record name | 3-Hydroxy-6-n-propylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20609-24-9 | |

| Record name | 3-Hydroxy-6-n-propylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z of 6-Propylpyridin-3-ol: A Technical Guide for Advanced Research

This guide provides an in-depth analysis of 6-Propylpyridin-3-ol, a key heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis, characterization, and applications, grounded in established scientific principles and methodologies.

Core Chemical Identity

6-Propylpyridin-3-ol is a pyridine derivative, a class of heterocyclic compounds that are fundamental building blocks in the pharmaceutical and chemical industries[1]. The core structure features a pyridine ring substituted with a hydroxyl group at the 3-position and a propyl group at the 6-position. This arrangement of functional groups makes it a valuable intermediate for further chemical transformation into more complex, functionalized pyridines[1].

Key Identifiers:

Physicochemical Properties: A comprehensive summary of the key physicochemical properties of 6-Propylpyridin-3-ol is presented below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Weight | 137.18 g/mol | [1] |

| IUPAC Name | 6-propylpyridin-3-ol | [1] |

| InChI Key | PJLCMSVQOKQODO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCc1ccc(c(n1)O) | PubChem |

Synthesis and Purification Strategies

A common and effective strategy involves a multi-step sequence starting from a readily available bromopyridine precursor, followed by a cross-coupling reaction to introduce the propyl group, as outlined below.

Diagram Caption: Proposed synthetic workflow for 6-Propylpyridin-3-ol.

Rationale Behind Experimental Choices

-

Choice of Precursor: 6-Bromopyridin-3-ol is an ideal starting material. The bromine atom at the 6-position is suitably activated for palladium-catalyzed cross-coupling reactions, while the hydroxyl group at the 3-position is less reactive under these conditions, often not requiring a protecting group.

-

Coupling Partner: Propylboronic acid is selected for the Suzuki-Miyaura coupling due to its commercial availability, stability, and generally high reaction yields. This reaction is one of the most robust methods for forming carbon-carbon bonds.

-

Catalyst and Conditions: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is standard for Suzuki couplings. The choice of a base (like potassium carbonate) and a solvent system (such as a toluene/water mixture) is crucial for facilitating the catalytic cycle and ensuring the solubility of all reactants.

-

Purification: Post-reaction, the crude product will likely contain unreacted starting materials, catalyst residues, and byproducts. Column chromatography using silica gel is the standard and most effective method for isolating the target compound to a high degree of purity required for research applications.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory safety protocols.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 6-Bromopyridin-3-ol (1.0 eq), Propylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add a degassed 4:1 mixture of Toluene and Water.

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure 6-Propylpyridin-3-ol.

Analytical Characterization

Confirming the identity and purity of the synthesized 6-Propylpyridin-3-ol is paramount. A suite of analytical techniques should be employed for full characterization.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for determining the molecular weight and purity of volatile compounds like pyridine derivatives. The mass spectrum will confirm the molecular ion peak corresponding to the molecular weight of 137.18 g/mol .[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and environment of protons, confirming the presence of the propyl chain and the substitution pattern on the pyridine ring.

-

¹³C NMR: Will show the number of unique carbon atoms, corroborating the structure.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound with high accuracy. A well-developed method can separate the target compound from any residual impurities.[3][4]

Applications in Research and Drug Development

The pyridine scaffold is a cornerstone in medicinal chemistry, known for its ability to engage in hydrogen bonding and its presence in numerous therapeutic agents.[5] The 3-hydroxypyridine motif, in particular, is a valuable intermediate for creating more complex molecules with potential biological activity.[1][6]

Role as a Synthetic Building Block

6-Propylpyridin-3-ol serves as a versatile synthon. The hydroxyl group can be a handle for further functionalization, such as etherification or esterification, to explore structure-activity relationships (SAR) in a drug discovery program. The pyridine nitrogen can be quaternized or can act as a hydrogen bond acceptor, influencing the pharmacokinetic properties of a larger molecule.

Potential Therapeutic Relevance

While specific biological activities for 6-Propylpyridin-3-ol are not widely documented, its structural class is of significant interest. Pyridine derivatives have been investigated for a vast range of therapeutic applications, including:

-

Antibacterial Agents: The pyridine nucleus is a key component in many compounds designed to combat multidrug-resistant pathogens.[5]

-

Enzyme Inhibition: Pyridine carboxylic acid isomers, close relatives of hydroxypyridines, have led to a multitude of enzyme inhibitors for diseases like cancer, diabetes, and hypertension.

-

Anticancer Agents: The diaryl amide scaffold combined with a pyrimidinyl-pyridine hybrid system has shown promise as an antiproliferative agent.[7]

The logical application of this molecule in a drug discovery workflow is illustrated below.

Diagram Caption: Role of 6-Propylpyridin-3-ol in a drug discovery pipeline.

Safety and Handling

As with all pyridine-based compounds, 6-Propylpyridin-3-ol should be handled with appropriate care in a laboratory setting.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[8][9] Avoid breathing vapors or dust.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[9][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

6-Propylpyridin-3-ol, identified by CAS number 20609-24-9, is a valuable chemical entity for the research and development community. Its defined structure and versatile functional groups make it an important intermediate for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its chemical identity, a robust synthetic strategy, and its potential role in the broader context of drug discovery, offering a solid foundation for its application in advanced scientific research.

References

-

TABLE 3-2, Physical and Chemical Properties of Pyridine . NCBI. [Link]

-

6-Propyl-2-pyridinamine . CAS Common Chemistry. [Link]

-

6-Phenylpyridin-3-ol | C11H9NO | CID 2762867 . PubChem - NIH. [Link]

-

Pyridine, 2-propyl- . NIST WebBook. [Link]

-

3-pyridylboronic acid . Organic Syntheses Procedure. [Link]

-

Safety Data Sheet: Pyridine . Carl ROTH. [Link]

-

ANALYTICAL METHODS . ATSDR. [Link]

-

3-Propylpyridine | C8H11N | CID 78405 . PubChem - NIH. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . PMC - NIH. [Link]

-

An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid | Request PDF . ResearchGate. [Link]

-

Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines . ChemRxiv. [Link]

-

HPLC Determination of 6-Methylcoumarin and 3-Pyridine Methanol in Toiletries for Oral Hygiene | Request PDF . ResearchGate. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . PubMed. [Link]

-

Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 . MDPI. [Link]

-

HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column . HELIX Chromatography. [Link]

-

Safety Data Sheet . KISHIDA CHEMICAL CO., LTD. [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® . MDPI. [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity . Frontiers. [Link]

-

Analysis of Pyridine, Picoline and Lutidine's Adsorption Behavior on The Al (111)-lattice . Biointerface Research in Applied Chemistry. [Link]

-

3-N-Propyl Pyridine . Synerzine. [Link]

-

Analytical Methods . Japan Environment Agency. [Link]

-

Pyridine, 3-(1-methylpropyl)- | C9H13N | CID 91336 . PubChem. [Link]

Sources

- 1. 6-Propylpyridin-3-ol|CAS 20609-24-9|Supplier [benchchem.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. helixchrom.com [helixchrom.com]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. synerzine.com [synerzine.com]

- 12. kishida.co.jp [kishida.co.jp]

solubility and stability of 6-Propylpyridin-3-ol

The following technical guide details the solubility, stability, and handling of 6-Propylpyridin-3-ol (CAS: 20609-24-9).[1] This document is structured for researchers and formulation scientists requiring precise physicochemical data and robust experimental protocols.

Chemical Identity & Physicochemical Profiling

Abstract 6-Propylpyridin-3-ol (C₈H₁₁NO) represents a distinct class of amphoteric pyridine derivatives where the lipophilic propyl chain at the C6 position modulates the hydrophilic character of the 3-hydroxypyridine core.[1] This structural duality creates a unique solubility profile dependent on pH and solvent polarity. This guide provides an evidence-based framework for the solubilization, stabilization, and analytical characterization of this compound, addressing its susceptibility to oxidative degradation and light sensitivity.

Physicochemical Characterization

Core Identity[1]

-

Synonyms: 6-Propyl-3-pyridinol; 2-Propyl-5-hydroxypyridine (based on heteroatom priority)[1]

-

Appearance: Typically a pale yellow viscous oil or low-melting solid (due to the propyl chain disrupting the crystal packing of the parent 3-hydroxypyridine).[1]

Solubility Profile

The solubility of 6-Propylpyridin-3-ol is governed by its amphoteric nature.[1] It possesses a basic pyridine nitrogen (

Table 1: Solubility Assessment (Estimated & Empirical)

| Solvent System | Solubility Rating | Mechanism / Observation |

| Water (pH 7.0) | Low to Moderate (< 5 mg/mL) | The propyl chain increases LogP to ~2.0, significantly reducing water solubility compared to the parent 3-hydroxypyridine.[1] |

| 0.1 N HCl (pH 1) | High (> 50 mg/mL) | Protonation of the pyridine nitrogen forms the soluble pyridinium cation. |

| 0.1 N NaOH (pH 13) | High (> 50 mg/mL) | Deprotonation of the hydroxyl group forms the soluble phenolate anion. |

| Ethanol / DMSO | Very High (> 100 mg/mL) | Excellent compatibility with polar organic solvents. |

| Dichloromethane | Moderate | Soluble due to the lipophilic propyl tail, unlike unsubstituted 3-pyridinol.[1] |

pH-Dependent Speciation Logic

The compound exhibits a "U-shaped" solubility curve.[1] At physiological pH (approx. pH 5–7), the molecule exists largely as the neutral zwitterion or unionized species, representing its minimum solubility point (Isoelectric region).

Stability & Degradation Pathways[1]

Intrinsic Stability

While the pyridine ring is generally robust, the 3-hydroxy substituent renders the ring electron-rich, making it susceptible to electrophilic attack and oxidation.[1] The 6-propyl group introduces a benzylic-like position (the

Key Stress Factors:

-

Oxidative Stress: Exposure to air, especially in solution, can lead to the formation of N-oxides or quinone-like dimers.[1] Solutions may darken (yellow

brown) over time. -

Photostability: 3-Hydroxypyridines are photosensitive.[1] UV exposure can induce radical formation, leading to polymerization.

-

Thermal Stability: Generally stable up to 100°C in inert atmospheres, but prolonged heating in air causes degradation.

Degradation Mechanism Visualization[1]

Handling & Storage Protocols

To ensure data integrity during experimental use, the following "Self-Validating" storage system is recommended.

Storage Protocol[1][6]

-

Primary Container: Amber glass vial (UV protection).

-

Headspace: Argon or Nitrogen flush (prevents oxidative darkening).

-

Temperature: -20°C for long-term; 2-8°C for active working stocks.[1]

-

Desiccation: Store over desiccant; hygroscopicity is possible due to the hydroxyl group.

Solution Handling

-

Solvent Choice: For stock solutions, use DMSO or Degassed Ethanol . Avoid water for long-term storage of stocks to prevent potential microbial growth or slow hydrolysis of trace impurities.[1]

-

Freeze/Thaw: Limit to < 3 cycles. Aliquot stocks immediately upon preparation.

Analytical Methodology (HPLC-UV)

Quantification and purity assessment should utilize Reverse-Phase HPLC.[1] The amphoteric nature requires careful pH control of the mobile phase to prevent peak tailing.

Table 2: Recommended HPLC Parameters

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard stationary phase for moderately polar aromatics.[1] |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.5) | Buffer is critical to suppress ionization of the carboxylic/phenolic groups and improve peak shape. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier. |

| Gradient | 5% B to 95% B over 10 min | Captures both the polar parent and potential lipophilic impurities. |

| Flow Rate | 1.0 mL/min | Standard flow. |

| Detection | UV @ 260 nm (Primary), 280 nm (Secondary) | 3-Hydroxypyridines have strong absorption in the 260-280 nm range.[1] |

| Retention | Expected | The propyl group will increase retention relative to unsubstituted pyridinol ( |

Analytical Workflow Diagram

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20609-24-9, 6-Propylpyridin-3-ol. Retrieved from [Link]

-

MDPI. (2023).[6][7] De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules. Retrieved from [Link]

Sources

- 1. 70381-91-8|2-(3-Hydroxypropyl)pyridin-3-ol|BLD Pharm [bldpharm.com]

- 2. 61893-02-5|2-Ethylpyridin-3-ol|BLD Pharm [bldpharm.com]

- 3. m.chem960.com [m.chem960.com]

- 4. 6-Propylpyridin-3-ol|CAS 20609-24-9|Supplier [benchchem.com]

- 5. 6-Methyl-3-pyridineethanol Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price – High Purity Pyridine Derivative Expert [pipzine-chem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi-res.com [mdpi-res.com]

The Enduring Legacy of the Pyridine Ring: A Technical Guide to its Discovery, Synthesis, and Impact on Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold, a simple six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone of modern chemical and pharmaceutical research. Its unique electronic properties and versatile reactivity have made it a privileged structure in a vast array of applications, from blockbuster pharmaceuticals to essential agrochemicals. This in-depth technical guide provides a comprehensive exploration of the discovery and history of pyridine derivatives. We will traverse the timeline from its initial isolation to the development of seminal synthetic methodologies that unlocked its vast potential. Furthermore, we will examine the evolution of pyridine synthesis, from classical named reactions to the forefront of modern catalytic strategies, and trace the historical impact of pyridine-containing compounds on drug discovery and development. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both a historical perspective and a forward-looking view of this remarkable heterocyclic system.

The Dawn of Pyridine: From Obscurity to Structural Elucidation

The story of pyridine begins in the mid-19th century, a period of burgeoning exploration in organic chemistry. In 1846, the Scottish chemist Thomas Anderson first isolated an impure form of pyridine from bone oil, a complex mixture obtained by the destructive distillation of animal bones.[1][2] He later isolated the pure compound in 1849.[2] The name "pyridine" itself is a nod to its fiery origins, derived from the Greek word "pyr" (fire), as it was discovered in the products of high-temperature pyrolysis.[2]

For several decades, the precise structure of this intriguing new substance remained a puzzle. It was not until 1869 and 1871 that Wilhelm Körner and James Dewar, respectively, independently proposed the correct aromatic structure, analogous to benzene with one CH group replaced by a nitrogen atom.[1][2] This structural hypothesis was a pivotal moment, laying the theoretical groundwork for understanding pyridine's unique reactivity and paving the way for its synthetic exploration. The first successful synthesis of pyridine was achieved in 1876 by William Ramsay, who passed a mixture of acetylene and hydrogen cyanide through a red-hot iron tube, a landmark achievement in the synthesis of heteroaromatic compounds.[1][2][3]

}

The Classical Era: Foundational Syntheses of Pyridine Derivatives

The late 19th and early 20th centuries witnessed the development of two seminal synthetic methods that revolutionized the ability of chemists to construct substituted pyridine rings. These reactions, the Hantzsch pyridine synthesis and the Chichibabin reaction, remain fundamental to heterocyclic chemistry and are still taught and utilized today.

The Hantzsch Pyridine Synthesis (1881)

In 1881, the German chemist Arthur Hantzsch reported a multicomponent reaction that provided a versatile route to 1,4-dihydropyridines, which could then be oxidized to the corresponding pyridine derivatives.[1][2] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[4]

The enduring utility of the Hantzsch synthesis lies in its ability to assemble a diverse range of substituted pyridines from readily available starting materials. This method proved instrumental in the later development of the dihydropyridine class of calcium channel blockers, such as nifedipine.[5]

}

The following is a generalized, illustrative protocol for the synthesis of a Hantzsch 1,4-dihydropyridine. Specific quantities and conditions will vary depending on the desired product.

Materials:

-

Aldehyde (1 equivalent)

-

β-Ketoester (e.g., ethyl acetoacetate) (2 equivalents)

-

Ammonia source (e.g., ammonium hydroxide or ammonium acetate) (1 equivalent)

-

Ethanol (solvent)

-

Oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) for aromatization (optional, for pyridine synthesis)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde and the β-ketoester in ethanol.

-

Add the ammonia source to the solution.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates from the solution and can be collected by filtration.

-

If the corresponding pyridine is desired, the isolated 1,4-dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent.

-

The final product is then isolated and purified by standard techniques such as recrystallization or column chromatography.

The Chichibabin Amination Reaction (1914)

In 1914, the Russian chemist Aleksei Chichibabin discovered a method for the direct amination of pyridine to produce 2-aminopyridine derivatives.[6] The Chichibabin reaction involves the treatment of pyridine with sodium amide (NaNH₂) in a non-polar solvent like toluene or xylene.[6][7] This reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amide anion attacks the electron-deficient C2 position of the pyridine ring.[6][8]

The Chichibabin reaction was a significant breakthrough as it provided a direct route to aminopyridines, which are important building blocks for pharmaceuticals and other fine chemicals.

}

The following is a generalized, illustrative protocol for the Chichibabin amination of pyridine. Caution: Sodium amide is a highly reactive and moisture-sensitive reagent that can be hazardous. This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

Pyridine (1 equivalent)

-

Sodium amide (1.1-1.5 equivalents)

-

Anhydrous non-polar solvent (e.g., toluene, xylene)

-

Ammonium chloride solution (for quenching)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the anhydrous solvent.

-

Carefully add the sodium amide to the solvent under a nitrogen atmosphere.

-

Heat the suspension to reflux.

-

Slowly add the pyridine to the refluxing mixture. The reaction is often exothermic.

-

Continue to heat the reaction mixture at reflux for several hours. The reaction progress can be monitored by the evolution of hydrogen gas and a color change.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

-

The crude 2-aminopyridine is then purified by distillation or recrystallization.

The Modern Era: An Explosion of Synthetic Innovation

While the classical syntheses laid the groundwork, the latter half of the 20th century and the dawn of the 21st have seen an explosion of new and more sophisticated methods for constructing the pyridine ring. These modern approaches offer significant advantages in terms of efficiency, regioselectivity, and functional group tolerance.

Transition-Metal Catalysis: A Paradigm Shift in Pyridine Synthesis

The advent of transition-metal catalysis has revolutionized the field of organic synthesis, and pyridine synthesis is no exception.[9] Catalytic cycles involving metals such as palladium, rhodium, copper, and iron have enabled the construction of highly substituted and complex pyridine derivatives that were previously difficult to access.[9] These methods often proceed under milder reaction conditions and with greater atom economy than their classical counterparts.

Key strategies in transition-metal-catalyzed pyridine synthesis include:

-

[2+2+2] Cycloadditions: This powerful strategy involves the cyclotrimerization of alkynes and nitriles, often catalyzed by cobalt or rhodium complexes, to form highly substituted pyridines.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, have been extensively used to functionalize pre-existing pyridine rings or to construct the ring itself from smaller fragments.

-

C-H Activation/Functionalization: More recently, the direct functionalization of C-H bonds on the pyridine ring has emerged as a highly attractive and atom-economical strategy.[10] Transition-metal catalysts can selectively activate specific C-H bonds, allowing for the introduction of a wide range of substituents without the need for pre-functionalized starting materials.[10]

The Rise of Organocatalysis

In parallel with developments in transition-metal catalysis, organocatalysis has emerged as a powerful and often more sustainable alternative.[11] Small organic molecules can be used to catalyze the formation of pyridine rings through various mechanisms, often mimicking the strategies employed by enzymes. These methods avoid the use of potentially toxic and expensive heavy metals.

Green Chemistry Approaches: A Sustainable Future for Pyridine Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods.[12] In the context of pyridine synthesis, this has led to the exploration of:

-

Solvent-free reactions: Conducting reactions in the absence of volatile organic solvents reduces waste and environmental impact.

-

Aqueous reaction media: Using water as a solvent is a key principle of green chemistry.[13]

-

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes.[13]

-

Use of renewable starting materials: Efforts are underway to develop synthetic routes to pyridines from biomass-derived feedstocks.

}

A Legacy in Medicine: Pyridine Derivatives as Therapeutic Agents

The impact of pyridine derivatives on human health is immeasurable. The pyridine ring is a common motif in a vast number of pharmaceuticals, spanning a wide range of therapeutic areas.[1][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which often plays a crucial role in the binding of the drug molecule to its biological target.

Table 1: A Timeline of Key Pyridine-Containing Drug Discoveries

| Decade of Discovery/Introduction | Drug Name (Example) | Therapeutic Class | Significance |

| 1930s | Niacin (Vitamin B3) | Vitamin | Recognized for the prevention of pellagra, a debilitating disease.[14] |

| 1940s | Sulfapyridine | Antibiotic | One of the early sulfa drugs, a milestone in the fight against bacterial infections. |

| 1950s | Isoniazid | Antitubercular | A cornerstone of tuberculosis treatment for decades. |

| 1970s | Nifedipine | Calcium Channel Blocker | A revolutionary treatment for hypertension and angina, developed from Hantzsch dihydropyridines.[5] |

| 1980s | Omeprazole | Proton Pump Inhibitor | A blockbuster drug for the treatment of acid reflux and ulcers. |

| 1990s | Imatinib | Tyrosine Kinase Inhibitor | A targeted cancer therapy that transformed the treatment of chronic myeloid leukemia. |

| 2000s | Atazanavir | Protease Inhibitor | An important antiviral medication for the treatment of HIV/AIDS. |

| 2010s | A new wave of targeted therapies and other medications | Various | A recent review of FDA-approved drugs from 2014-2023 identified 54 new molecular entities containing a pyridine ring, with a significant number in the anticancer category.[1][15] |

The timeline in Table 1 is not exhaustive but highlights the continuous and evolving role of pyridine derivatives in medicine. The development of these drugs has often been closely intertwined with advances in synthetic chemistry, with new methodologies enabling the creation of novel molecular architectures with improved efficacy and safety profiles.

Conclusion and Future Outlook

From its humble beginnings in the distillation of animal bones, pyridine has risen to become a true giant of the chemical world. Its journey from a structural curiosity to a ubiquitous building block in modern science is a testament to the power of fundamental research and the relentless pursuit of synthetic innovation. The classical syntheses of Hantzsch and Chichibabin provided the initial keys to unlocking the potential of the pyridine ring, and the subsequent development of modern catalytic methods has opened up a universe of possibilities.

Looking ahead, the future of pyridine chemistry is bright. The principles of green chemistry will undoubtedly play an increasingly important role in the development of more sustainable and environmentally friendly synthetic routes. Advances in catalysis, including the use of earth-abundant metals and novel organocatalysts, will continue to push the boundaries of what is possible in terms of efficiency and selectivity. As our understanding of biology deepens, the demand for novel and complex pyridine derivatives for drug discovery and other applications will only continue to grow. The enduring legacy of the pyridine ring is a story that is far from over, and its next chapters are sure to be just as exciting and impactful as those that have come before.

References

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

-

Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central. Retrieved February 3, 2026, from [Link]

-

Sir William Ramsay | Nobel Prize-Winning British Chemist | Britannica. (2026, January 30). Encyclopedia Britannica. Retrieved February 3, 2026, from [Link]

-

Pyridine. (2020, August 31). American Chemical Society. Retrieved February 3, 2026, from [Link]

-

Chichibabin pyridine synthesis. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

-

The Synthesis of Pyridine; Over a Century of Research. (2014, August 28). SlideServe. Retrieved February 3, 2026, from [Link]

-

Pyridine. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

-

A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved February 3, 2026, from [Link]

-

Ramsay, Sir William | Infoplease. (n.d.). Infoplease. Retrieved February 3, 2026, from [Link]

-

Chichibabin reaction. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

-

Chichibabin Reaction. (n.d.). Retrieved February 3, 2026, from [Link]

-

Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

-

Chichibabin Reaction | PPTX. (n.d.). Slideshare. Retrieved February 3, 2026, from [Link]

-

Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D. Retrieved February 3, 2026, from [Link]

-

Chichibabin pyridine synthesis. (2022, April 27). Chemistry Notes. Retrieved February 3, 2026, from [Link]

-

Chichibabin reaction mechanism & Application, IIT JEE, UG NEET| IIT JAM, TIFR, UGC CSIR NET. (2018, April 10). YouTube. Retrieved February 3, 2026, from [Link]

-

Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020, April 12). YouTube. Retrieved February 3, 2026, from [Link]

-

William Ramsay. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

-

Pyridines deep dive: Properties, structure, synthesis and sources | Blog. (n.d.). Chempanda. Retrieved February 3, 2026, from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

-

Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review). (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

-

Hantzsch Pyridine Synthesis | PDF. (n.d.). Scribd. Retrieved February 3, 2026, from [Link]

-

Recent Advances in Pyridine‐Based Organocatalysis and its Application towards Valuable Chemical Transformations | Request PDF. (2020, July 30). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines. (n.d.). Retrieved February 3, 2026, from [Link]

-

Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

-

Pyridine-containing antibiotics approved by the FDA during the last decade. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Learning from the Hantzsch synthesis. (2000, November 7). ACS Publications. Retrieved February 3, 2026, from [Link]

-

sir william ramsay.* - richard b. moore. (n.d.). Zenodo. Retrieved February 3, 2026, from [Link]

-

Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022, December 27). ACS Publications. Retrieved February 3, 2026, from [Link]

-

Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (2023, March 16). ACS Omega. Retrieved February 3, 2026, from [Link]

-

is cooled to 0 °C (external temperature) via an ice-water bath while under a nitrogen atmosphere (Figure 1). After cooling for 10 min the solution in the dropping funnel is added dropwise to the flask over 35 min (Notes. (n.d.). Organic Syntheses Procedure. Retrieved February 3, 2026, from [Link]

-

Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (n.d.). Frontiers. Retrieved February 3, 2026, from [Link]

-

Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines | Request PDF. (2025, August 5). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. (2024, September 25). Bentham Science. Retrieved February 3, 2026, from [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. infoplease.com [infoplease.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 7. Chichibabin Reaction | PPTX [slideshare.net]

- 8. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. mdpi.com [mdpi.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. ijarsct.co.in [ijarsct.co.in]

- 13. pubs.acs.org [pubs.acs.org]

- 14. PPT - The Synthesis of Pyridine; Over a Century of Research PowerPoint Presentation - ID:3663825 [slideserve.com]

- 15. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Theoretical Profiling and Computational Modeling of 6-Propylpyridin-3-ol

Content Type: Technical Whitepaper & Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists Subject: CAS 20609-24-9 | Molecular Formula: C₈H₁₁NO

Executive Summary

6-Propylpyridin-3-ol represents a distinct subclass of alkyl-substituted 3-hydroxypyridines, a scaffold historically significant in the development of antioxidant neuroprotectants, metal chelators, and pharmaceutical intermediates. Unlike its 2- or 4- isomers, the 3-hydroxy substitution pattern allows for unique tautomeric equilibria (neutral vs. zwitterionic) that critically influence lipophilicity and receptor binding.

This guide provides a rigorous framework for the theoretical study of 6-Propylpyridin-3-ol. It moves beyond standard characterization to focus on predictive modeling of reactivity , conformational dynamics of the propyl tail , and in silico ADMET profiling . The protocols detailed herein are designed to be self-validating, ensuring that derived data meets the stringency required for regulatory submission and peer-reviewed publication.

Molecular Geometry & Conformational Landscape

The propyl chain at the C6 position introduces conformational flexibility that must be accounted for in any static or dynamic simulation. A single static structure is insufficient for accurate binding energy prediction.

Tautomeric Considerations

3-Hydroxypyridines exist in a solvent-dependent equilibrium between the neutral enol form and the zwitterionic (NH+) form .

-

Gas Phase/Non-polar Solvents: The neutral enol form predominates.

-

Aqueous/Polar Solvents: The zwitterionic form becomes energetically competitive, stabilized by solvation.

Computational Directive: All DFT calculations must be performed on both tautomers to determine the Boltzmann-weighted average of properties in physiological media.

Conformational Search Protocol

The propyl group (C-C-C) introduces rotatable bonds that generate multiple local minima.

-

Method: Monte Carlo or Systematic Rotor Search.

-

Force Field: OPLS4 or MMFF94 (for speed), followed by DFT re-optimization.

-

Objective: Identify the global minimum to prevent "local minimum traps" during docking.

Electronic Structure & Reactivity (DFT Framework)

Density Functional Theory (DFT) is the gold standard for predicting the electronic behavior of this molecule.

Recommended Level of Theory

-

Optimization/Frequency: B3LYP/6-311++G(d,p) or ωB97X-D/def2-TZVP (includes dispersion corrections critical for the propyl chain).

-

Solvation Model: SMD (Solvation Model based on Density) – Water (ε=78.4) for biological relevance; Chloroform for extraction modeling.

Frontier Molecular Orbitals (FMO)

The reactivity of 6-Propylpyridin-3-ol is governed by the energy gap (

-

HOMO Location: Expected to be localized on the phenolic oxygen and the pyridine ring (π-system). The propyl group acts as a weak electron donor (+I effect), likely raising the HOMO energy compared to the unsubstituted parent, theoretically increasing antioxidant potential.

-

LUMO Location: Distributed across the pyridine ring (π* system), susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for electrophilic (red regions) and nucleophilic (blue regions) attack.

-

Negative Potential (Red): Concentrated around the hydroxyl Oxygen and the Pyridine Nitrogen (H-bond acceptors).

-

Positive Potential (Blue): Concentrated on the Hydroxyl Hydrogen (H-bond donor).

Computational Workflow: Antioxidant Mechanism

A primary application of 3-pyridinols is scavenging free radicals (ROO•). The mechanism must be validated via thermodynamic parameters.

Visualized Workflow (DOT)

Figure 1: Mechanistic pathways for antioxidant activity evaluation.[1][2][3] HAT (Hydrogen Atom Transfer) is governed by Bond Dissociation Enthalpy (BDE), while SET (Single Electron Transfer) is governed by Ionization Potential (IP).

Protocol for BDE Calculation (HAT Mechanism)

-

Optimize the neutral molecule (

). -

Optimize the radical species formed by removing the phenolic hydrogen (

). -

Calculate Hydrogen enthalpy (

) at the same level of theory. -

Formula:

.-

Interpretation: Lower BDE indicates higher antioxidant potency.

-

Drug-Likeness & ADMET Profiling

For drug development, the propyl chain significantly alters the physicochemical profile compared to the polar 3-hydroxypyridine.

Predicted Parameters (Theoretical)

| Parameter | Description | Effect of 6-Propyl Group | Target Range (Oral) |

| LogP | Lipophilicity | Increases by ~1.5 units vs. parent. Improves BBB permeability. | 1.0 – 4.0 |

| TPSA | Polar Surface Area | Unchanged (~33 Ų). | < 140 Ų |

| H-Bond Donors | NH/OH Count | 1 (OH group). | < 5 |

| H-Bond Acceptors | N/O Count | 2 (Pyridine N, OH Oxygen). | < 10 |

| Rotatable Bonds | Flexibility | 2 (Propyl chain). | < 10 |

ADMET Simulation Protocol

Use QSAR-based tools (e.g., SwissADME, pkCSM) to predict:

-

BBB Penetration: Likely High (due to small size + lipophilic tail).

-

CYP450 Inhibition: Assess potential for CYP2D6 inhibition (common for basic amines).

-

Toxicity: AMES toxicity prediction (pyridine ring alerts).

Experimental Validation Protocols

Computational models must be grounded in physical reality.

Spectroscopic Validation

To verify the computed structure, compare experimental spectra with scaled harmonic frequency calculations.[4]

-

IR Spectrum: Look for the characteristic O-H stretch (

) and Pyridine ring breathing modes ( -

NMR (

H): The propyl group will show a triplet (CH3), multiplet (CH2), and triplet (CH2-Ar). The 3-OH proton is typically broad and solvent-dependent.

Synthesis & Purity Check

-

Synthesis: Can be achieved via Chichibabin pyridine synthesis or metal-catalyzed cross-coupling of 6-halo-3-hydroxypyridine with propylzinc halides.

-

Purity: Validated via HPLC (High-Performance Liquid Chromatography).

Strategic Docking Workflow (Case Study)

If evaluating 6-Propylpyridin-3-ol as a ligand (e.g., for neuroprotection), follow this rigorous docking protocol.

Figure 2: Standardized molecular docking and dynamics workflow for validating ligand-protein stability.

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129.

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

Sources

- 1. opensciencepublications.com [opensciencepublications.com]

- 2. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An experimental and theoretical study of molecular structure and vibrational spectra of 3- and 4-pyridineboronic acid molecules by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Enduring Relevance of the 3-Hydroxypyridine Scaffold

An In-depth Technical Guide on 3-Hydroxypyridine Compounds for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, one becomes attuned to certain molecular frameworks that consistently reappear in diverse research and development pipelines. The 3-hydroxypyridine scaffold is undeniably one such "privileged structure." Its persistence is not a matter of chance but a direct consequence of its rich chemical functionality, which allows for a fascinating interplay of properties including proton transfer, metal chelation, and redox activity. This guide is designed to move beyond a simple recitation of facts and provide a deeper understanding of the causality behind the experimental choices and applications that make this class of compounds so compelling for drug discovery and materials science. We will explore not just what is done, but why it is done, grounding our discussion in authoritative and verifiable sources.

Part 1: The Synthetic Chemist's Toolkit: Accessing the 3-Hydroxypyridine Core

The synthetic accessibility of a scaffold is paramount to its utility. Fortunately, a variety of robust methods exist for the preparation of 3-hydroxypyridines, ranging from classical ring-forming reactions to modern catalytic approaches.

Foundational Synthetic Strategies

Several key synthetic routes have been established for constructing the 3-hydroxypyridine ring:

-

From Furfural Derivatives: A common and industrially significant method involves the use of furfural, a bio-based feedstock.[1][2] Furfural can be converted to furfurylamine, which then undergoes oxidative ring expansion and hydrolysis to yield 3-hydroxypyridine.[3][4] This approach is attractive due to the renewable nature of the starting material. The rearrangement of 2-acylfurans with ammonia at high pressure and temperature is another high-yield method that is amenable to large-scale synthesis.[5]

-

Pyridine Sulfonation and Alkali Fusion: This classical method involves the sulfonation of pyridine to pyridine-3-sulfonic acid, followed by alkali fusion to introduce the hydroxyl group.[1][6] While effective, this method can require harsh conditions.

-

Modern Catalytic Methods: More recent advances include palladium-catalyzed cyclizations that allow for the construction of polysubstituted 3-hydroxypyridines from readily available starting materials like amino acids and propargyl alcohols.[7] These methods offer greater control over the substitution pattern of the final product.

Detailed Experimental Protocol: Synthesis of 3-Hydroxypyridine from Furfurylamine

This protocol provides a representative method for the synthesis of the parent 3-hydroxypyridine, adapted from established procedures.[3][4]

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, add furfurylamine (1.0 eq) and hydrochloric acid (5.0 eq).

-

Cool the mixture to 0-5 °C in an ice bath.

Step 2: Oxidation

-

Slowly add hydrogen peroxide (1.1 eq) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at this temperature for an additional 30 minutes.

Step 3: Ring Expansion and Hydrolysis

-

Remove the ice bath and heat the reaction mixture to reflux (100-105 °C) for 30-60 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 4: Work-up and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the solution with a suitable base (e.g., sodium hydroxide) to precipitate the product.

-

Filter the crude product and recrystallize from a suitable solvent such as water or ethanol to obtain pure 3-hydroxypyridine.[4]

Caption: Workflow for the synthesis of 3-hydroxypyridine from furfurylamine.

Part 2: The Chemical Personality of 3-Hydroxypyridines

The utility of 3-hydroxypyridines is rooted in their distinct chemical properties, which we will now explore in detail.

Acidity and Tautomerism: A Delicate Balance

3-Hydroxypyridine can exist in equilibrium with its tautomeric form, 3-pyridone.[8] This equilibrium is highly sensitive to the surrounding environment, such as the solvent.[8] In aqueous solution, the equilibrium can be influenced by the specific isomer (ortho, meta, para substitution).[9][10][11] The acidity of the hydroxyl group, with a pKa typically around 8.75, is a key determinant of its biological activity.[4] This allows for deprotonation at physiological pH, which is crucial for its function as a metal chelator. The tautomeric state can also be influenced by substituents on the pyridine ring.[12]

Antioxidant Properties: Scavenging Free Radicals

Many 3-hydroxypyridine derivatives exhibit significant antioxidant activity.[13][14] This is attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals, a process that is often thermodynamically favorable.[15] The antioxidant potential can be evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay.[16][17] Computational studies using Density Functional Theory (DFT) have been employed to predict and understand the antioxidant activity of these compounds, correlating electronic properties with their radical scavenging capabilities.[16][18]

Metal Chelation: A High-Affinity Interaction

A defining feature of many 3-hydroxypyridine derivatives is their strong ability to chelate metal ions, particularly hard metal cations like Fe(III).[19][20][21] The hydroxyl group and the adjacent ring nitrogen form a bidentate ligand, creating a stable five-membered ring with the metal ion.[22] This property is the cornerstone of their use in chelation therapy for iron overload conditions.[21] The affinity for different metal ions can be tuned by modifying the substituents on the pyridine ring, allowing for the design of selective chelators.[22][23]

Caption: Bidentate chelation of a metal ion by a 3-hydroxypyridinone ligand.

Part 3: Applications in Drug Discovery and Beyond

The unique chemical properties of 3-hydroxypyridines have led to their successful application in various fields, most notably in medicine.

Medicinal Chemistry

-

Neuroprotective Agents: The antioxidant properties of some 3-hydroxypyridine derivatives have been harnessed to develop neuroprotective drugs. For instance, some have shown efficacy in reducing the damage caused by ischemia.[14]

-

Iron Chelators: Deferiprone, a 3-hydroxypyridin-4-one, is a clinically approved oral iron chelator used to treat iron overload in patients with thalassemia.[21]

-

Anticancer and Antimicrobial Agents: The pyridine scaffold is a common feature in many anticancer and antimicrobial drugs.[24][25] The ability of 3-hydroxypyridine derivatives to chelate metal ions essential for tumor growth or microbial survival is a promising avenue for drug development.[21]

-

Diverse Biological Activities: The versatility of the 3-hydroxypyridine scaffold allows it to be incorporated into molecules with a wide range of biological activities, including anti-inflammatory and antidiabetic properties.[21][26]

Materials Science and Catalysis

Beyond medicine, 3-hydroxypyridine derivatives serve as valuable building blocks for novel materials and as ligands in catalysis.[26] Their ability to coordinate with metal ions makes them suitable for the construction of metal-organic frameworks (MOFs) and other coordination polymers with interesting electronic and optical properties. In catalysis, they can act as ligands to modulate the activity and selectivity of metal catalysts.

Part 4: Quantitative Data for Selected 3-Hydroxypyridine Compounds

To facilitate comparison and aid in the selection of appropriate compounds for research, the following table summarizes key physicochemical properties of 3-hydroxypyridine and some of its important derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | logP |

| 3-Hydroxypyridine | C₅H₅NO | 95.10 | 125-128[13] | 4.79, 8.75[4] | 0.48[4] |

| Deferiprone | C₇H₉NO₂ | 139.15 | 272-278 | 3.7, 9.8[23] | - |

| Pyridoxine (Vitamin B6) | C₈H₁₁NO₃ | 169.18 | 159-162 | 5.0, 9.0 | -1.3 |

Conclusion: A Scaffold with a Bright Future

The 3-hydroxypyridine core represents a remarkable confluence of desirable properties for chemical and biological applications. Its synthetic tractability, coupled with its tunable electronic and chelating characteristics, ensures its continued prominence in the fields of medicinal chemistry, materials science, and beyond. As our understanding of the intricate roles of metal ions in health and disease deepens, the rational design of novel 3-hydroxypyridine-based therapeutics will undoubtedly lead to new breakthroughs. This guide has aimed to provide a comprehensive and practical overview to empower researchers to effectively harness the potential of this versatile and valuable class of compounds.

References

- Vertex AI Search. (n.d.). Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide.

- Google Patents. (n.d.). RU2319694C1 - Method for preparing derivatives of 3-hydroxypyridine.

- Vertex AI Search. (n.d.). The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective.

- ResearchGate. (2022, June 23). How to synthesizer of 3-hydroxy pyridine?.

- MDPI. (n.d.). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization.

- Google Patents. (n.d.). CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural.

- Durham E-Theses. (2001, June 14). New functionalised 3-hydroxypyridines.

- RSC Publishing. (n.d.). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state.

- Dalton Transactions (RSC Publishing). (n.d.). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands.

- ResearchGate. (n.d.). Synthesis of 3-hydroxypyridines from bio-based furfural.

- ChemicalBook. (n.d.). 3-Hydroxypyridine | 109-00-2.

- PubMed. (n.d.). Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers.

- Vertex AI Search. (n.d.). Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights.

- RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.

- The Good Scents Company. (n.d.). 3-hydroxypyridine, 109-00-2.

- PubMed Central. (n.d.). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors.

- PubMed Central - NIH. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

- Guidechem. (n.d.). 3-Hydroxypyridine 109-00-2 wiki.

- Google Patents. (n.d.). US3218330A - Preparation of 3-hydroxypyridine.

- PubMed. (n.d.). A Comparative DFT Study on the Antioxidant Activity of Some Novel 3-Hydroxypyridine-4-One Derivatives.

- SciSpace. (2022, August 16). Hydroxypyridinone Journey into Metal Chelation.

- PubMed Central - NIH. (2021, February 9). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism.

- ACS Publications. (2021, February 9). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism | The Journal of Physical Chemistry B.

- ResearchGate. (2022, January 25). A Comparative DFT Study on the Antioxidant Activity of Some Novel 3‐Hydroxypyridine‐4‐One Derivatives.

- ACS Publications. (2018, July 23). Hydroxypyridinone Journey into Metal Chelation | Chemical Reviews.

- PubMed. (n.d.). Antiischemic activity of new domestic antioxidant 3-hydroxypyridine etoxidol derivative.

- RSC Publishing. (n.d.). Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches.

- ResearchGate. (n.d.). Equilibrium structures in aqueous solution of the... | Download Scientific Diagram.

- NIH. (2020, November 27). Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity.

- ACS Publications. (2024, January 10). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing.

Sources

- 1. CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]

- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 6. US3218330A - Preparation of 3-hydroxypyridine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. innospk.com [innospk.com]

- 14. Antiischemic activity of new domestic antioxidant 3-hydroxypyridine etoxidol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. A Comparative DFT Study on the Antioxidant Activity of Some Novel 3-Hydroxypyridine-4-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. scispace.com [scispace.com]

- 24. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 25. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. nbinno.com [nbinno.com]

Methodological & Application

The Strategic Application of 6-Propylpyridin-3-ol in the Synthesis of Next-Generation Agrochemicals: A Technical Guide

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, with its presence in a significant number of commercial fungicides, insecticides, and herbicides.[1][2][3][4] The inherent chemical properties of the pyridine ring, including its electronic characteristics and ability to be functionalized at various positions, make it a privileged structure in the design of bioactive molecules.[4] Within this important class of compounds, 3-hydroxypyridine motifs, such as that found in 6-Propylpyridin-3-ol, are particularly valuable as versatile intermediates for chemical elaboration into more complex and potent agrochemicals.[5] This technical guide explores the potential applications of 6-Propylpyridin-3-ol in agrochemical synthesis, providing a detailed, exemplary protocol for its utilization in the creation of a novel fungicidal agent.

The Significance of the 3-Hydroxypyridine Moiety

The hydroxyl group at the 3-position of the pyridine ring in 6-Propylpyridin-3-ol is a key functional handle for a variety of chemical transformations. It can readily undergo O-alkylation, O-acylation, and other reactions to introduce diverse substituents, thereby allowing for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties. The propyl group at the 6-position also contributes to the molecule's lipophilicity, which can be a critical factor in its uptake and transport within target organisms.

While public-domain literature on the direct application of 6-Propylpyridin-3-ol in commercial agrochemical synthesis is not extensive, its structural features suggest its high potential as a building block. By drawing parallels with the known synthesis of other pyridine-based agrochemicals, we can logically devise synthetic strategies that leverage the unique attributes of this molecule.

Proposed Application: Synthesis of a Novel Pyridine Carboxamide Fungicide

Pyridine carboxamides are a well-established class of fungicides that includes commercial products like boscalid.[6] These compounds often act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[6] Here, we propose a synthetic route to a novel pyridine carboxamide fungicide starting from 6-Propylpyridin-3-ol. The strategy involves the etherification of the hydroxyl group, followed by functionalization of the pyridine ring and subsequent amidation.

Synthetic Workflow Overview

The proposed synthesis is a multi-step process designed to be robust and scalable. The key transformations are outlined below.

Caption: Proposed synthetic workflow for a novel pyridine carboxamide fungicide.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a hypothetical, yet plausible, pyridine carboxamide fungicide derived from 6-Propylpyridin-3-ol.

Protocol 1: Synthesis of 3-Methoxy-6-propylpyridine

Objective: To introduce a methoxy group at the 3-position of 6-Propylpyridin-3-ol via Williamson ether synthesis.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 6-Propylpyridin-3-ol | 137.18 | 10.0 | 1.37 g |

| Sodium Hydride (60% disp.) | 40.00 | 12.0 | 0.48 g |

| Methyl Iodide | 141.94 | 11.0 | 1.56 g (0.69 mL) |

| Anhydrous THF | - | - | 50 mL |

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 6-Propylpyridin-3-ol (1.37 g, 10.0 mmol) and anhydrous THF (30 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (0.48 g of 60% dispersion in mineral oil, 12.0 mmol) portion-wise over 10 minutes.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.56 g, 11.0 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-methoxy-6-propylpyridine.

Protocol 2: Synthesis of 2-Chloro-3-methoxy-6-propylpyridine

Objective: To regioselectively chlorinate the 2-position of the pyridine ring.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3-Methoxy-6-propylpyridine | 151.21 | 8.0 | 1.21 g |

| N-Chlorosuccinimide (NCS) | 133.53 | 8.8 | 1.17 g |

| Acetonitrile | - | - | 40 mL |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3-methoxy-6-propylpyridine (1.21 g, 8.0 mmol) in acetonitrile (40 mL).

-

Add N-Chlorosuccinimide (1.17 g, 8.8 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (50 mL) and wash with 1 M sodium hydroxide solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the product by column chromatography (silica gel, hexane/ethyl acetate) to yield 2-chloro-3-methoxy-6-propylpyridine.

Protocol 3: Synthesis of 3-Methoxy-6-propylpyridine-2-carboxylic acid

Objective: To introduce a carboxylic acid group at the 2-position.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Chloro-3-methoxy-6-propylpyridine | 185.65 | 5.0 | 0.93 g |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 5.5 | 2.2 mL |

| Dry Ice (solid CO₂) | 44.01 | excess | ~10 g |

| Anhydrous THF | - | - | 30 mL |

Procedure:

-

To a flame-dried 100 mL Schlenk flask under argon, add 2-chloro-3-methoxy-6-propylpyridine (0.93 g, 5.0 mmol) and anhydrous THF (30 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) dropwise over 15 minutes.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Carefully add crushed dry ice to the reaction mixture in small portions.

-

Allow the mixture to slowly warm to room temperature overnight.

-

Add water (20 mL) and separate the layers.

-

Wash the aqueous layer with diethyl ether (2 x 15 mL) to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the desired carboxylic acid.

Protocol 4: Synthesis of N-(2-aminophenyl)-3-methoxy-6-propylpicolinamide (Target Compound)

Objective: To form the final amide product.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3-Methoxy-6-propylpyridine-2-carboxylic acid | 195.21 | 4.0 | 0.78 g |

| Thionyl chloride | 118.97 | 8.0 | 0.95 g (0.58 mL) |

| o-Phenylenediamine | 108.14 | 4.4 | 0.48 g |

| Triethylamine | 101.19 | 8.8 | 0.89 g (1.22 mL) |

| Anhydrous Dichloromethane (DCM) | - | - | 40 mL |

Procedure:

-

In a 100 mL round-bottom flask, suspend 3-methoxy-6-propylpyridine-2-carboxylic acid (0.78 g, 4.0 mmol) in anhydrous DCM (20 mL).

-

Add thionyl chloride (0.95 g, 8.0 mmol) and a catalytic amount of DMF (1 drop).

-

Heat the mixture to reflux for 2 hours.

-

Cool to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.

-

Dissolve the resulting crude acid chloride in anhydrous DCM (20 mL).

-

In a separate flask, dissolve o-phenylenediamine (0.48 g, 4.4 mmol) and triethylamine (0.89 g, 8.8 mmol) in anhydrous DCM (20 mL).

-

Cool the amine solution to 0 °C and add the acid chloride solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the target fungicide.

Characterization and Data

Table 1: Physicochemical Properties of Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 6-Propylpyridin-3-ol | C₈H₁₁NO | 137.18 | Off-white solid |

| 3-Methoxy-6-propylpyridine | C₉H₁₃NO | 151.21 | Colorless oil |

| 2-Chloro-3-methoxy-6-propylpyridine | C₉H₁₂ClNO | 185.65 | Pale yellow oil |

| 3-Methoxy-6-propylpyridine-2-carboxylic acid | C₁₀H₁₃NO₃ | 195.21 | White solid |

| Target Pyridine Carboxamide Fungicide | C₁₆H₁₉N₃O₂ | 285.34 | Light brown solid |

Conclusion

6-Propylpyridin-3-ol represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its inherent reactivity, particularly at the hydroxyl group, allows for the strategic introduction of various functionalities to modulate biological activity. The detailed protocols provided herein for a hypothetical pyridine carboxamide fungicide illustrate a plausible and scientifically grounded approach to leveraging this intermediate in a research and development setting. Further exploration of derivatization possibilities from 6-Propylpyridin-3-ol is warranted and holds significant promise for the discovery of next-generation crop protection agents.

References

- CN113929621A - Synthesis method of flonicamid - Google P

- CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google P

- 6-Propylpyridin-3-ol|CAS 20609-24-9 - Benchchem. (URL: )

- WO2011055057A1 - Method for synthesizing bio-based pyridine and picolines - Google P

- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. (URL: )

- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)

- CN112552284A - Preparation method of chlorantraniliprole - Google P

- US7351420B2 - Synergistic and residual pesticidal compositions containing plant essential oils - Google P

- EP2275422A1 - Pyrimidinylpyrazoles as insecticide and parasiticide agents - Google P

- CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. (URL: )

- CA2645263A1 - Agrochemical formulations - Google P

-

Development of novel pyridine-based agrochemicals: A review - ResearchGate. (URL: [Link])

-

Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed. (URL: [Link])

-

Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (URL: [Link])

-

Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (URL: [Link])

-

Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887) - PubMed. (URL: [Link])

-

Exploring new derivatives of pyridine as potential fungicides against Botrytis cinerea and Phytophthora capsici | Request PDF - ResearchGate. (URL: [Link])

- CN107162966A - The synthetic method of flonicamid - Google P

-

3-pyridylboronic acid - Organic Syntheses Procedure. (URL: [Link])

-

Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC - NIH. (URL: [Link])

-

An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid | Request PDF - ResearchGate. (URL: [Link])

-

(PDF) Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity - ResearchGate. (URL: [Link])

-

Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines Sergey P. Ivonin,[a] Volodymyr - ChemRxiv. (URL: [Link])

- EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides - Google P

-

Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals - ResearchGate. (URL: [Link])

-

4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides against Phytopathogenic Fungi - MDPI. (URL: [Link])

-

Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection - PubMed. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 6-Propylpyridin-3-ol|CAS 20609-24-9|Supplier [benchchem.com]

- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 6-Propylpyridin-3-ol as a Tunable Scaffold for Lipophilic Efficiency Optimization

[1]

Abstract